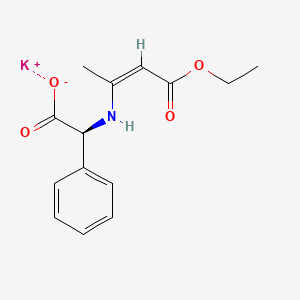

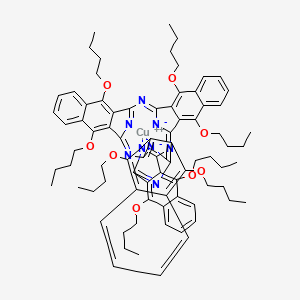

![molecular formula C₁₅H₁₉NO B1146931 (E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal CAS No. 868161-59-5](/img/structure/B1146931.png)

(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal is an organic compound with a molecular formula of C13H18N2O. It is a colorless liquid with a pleasant, floral odor and is used as a flavoring agent in food, beverages, and cosmetics. This compound is also known as diethylaminophenylpenta-2,4-dienal, or DEAPPD.

Applications De Recherche Scientifique

Solvatochromic Properties: The solvatochromic behavior of compounds similar to "(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal" has been studied, revealing their sensitivity to solvent variations and hydrogen-bond donor character (Marcotte & Féry-Forgues, 2000).

Fluorescence Quenching: Research on the fluorescence quenching of related ketocyanine dyes in the presence of ferrocenyl derivatives indicates potential applications in photophysical studies and molecular interactions (Féry-Forgues et al., 2003).

Reactivity in Synthesis: The reactivity of 5-aminopenta-2,4-dienals, a class related to the compound , is significant in the synthesis of nitrogen heterocycles and natural products (Delpech, 2014).

Photoinitiated Transitions: Quantum chemical and molecular dynamics simulations have been performed on bis-Schiff base molecules derived from similar compounds, contributing to the understanding of photoinduced UV-absorption and transitions (Lemercier et al., 2004).

Synthesis of Bacteriorhodopsin Analogs: The synthesis of bacteriorhodopsin analogs based on diphenylpolyene chromophores, which include compounds similar to "(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal," highlights applications in the study of chromophore-protein interactions and in molecular electronic devices (Singh & Manjula, 2003).

Development of Bioconjugation Probes: The use of unsaturated ester aldehydes, akin to the compound , for bioconjugation through azaelectrocyclization, illustrates potential applications in biochemistry and molecular biology (Tanaka et al., 2013).

Propriétés

IUPAC Name |

(2E,4E)-5-[4-(diethylamino)phenyl]penta-2,4-dienal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-3-16(4-2)15-11-9-14(10-12-15)8-6-5-7-13-17/h5-13H,3-4H2,1-2H3/b7-5+,8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIWDLDCDYBXOK-KQQUZDAGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.